Cas no 896618-51-2 (ethyl 3-(thiophene-3-carbonyl)benzoate)

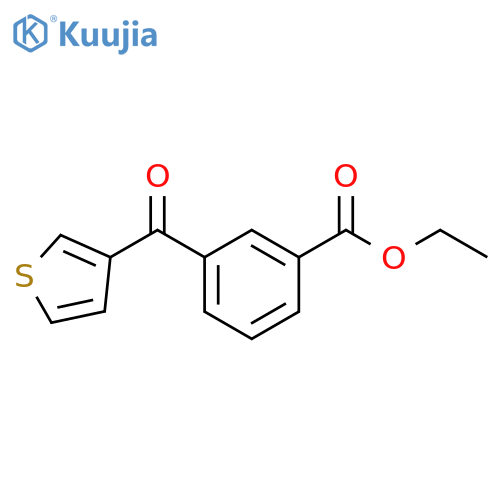

896618-51-2 structure

商品名:ethyl 3-(thiophene-3-carbonyl)benzoate

CAS番号:896618-51-2

MF:C14H12O3S

メガワット:260.308282852173

MDL:MFCD07699016

CID:1943483

PubChem ID:24723391

ethyl 3-(thiophene-3-carbonyl)benzoate 化学的及び物理的性質

名前と識別子

-

- 3-(3-CARBOETHOXYBENZOYL)THIOPHENE

- ethyl 3-(thiophene-3-carbonyl)benzoate

- LogP

- DTXSID00641831

- MFCD07699016

- 896618-51-2

- AKOS016018732

-

- MDL: MFCD07699016

- インチ: InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3

- InChIKey: MWLWVVRTVMCXLS-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2

計算された属性

- せいみつぶんしりょう: 260.05071541Da

- どういたいしつりょう: 260.05071541Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 71.6Ų

ethyl 3-(thiophene-3-carbonyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB362449-2g |

3-(3-Carboethoxybenzoyl)thiophene, 97%; . |

896618-51-2 | 97% | 2g |

€1398.60 | 2025-03-19 | |

| Fluorochem | 202322-1g |

3-(3-carboethoxybenzoyl)thiophene |

896618-51-2 | 97% | 1g |

£554.00 | 2022-02-28 | |

| Ambeed | A405896-1g |

3-(3-Carboethoxybenzoyl)thiophene |

896618-51-2 | 95+% | 1g |

$517.0 | 2024-04-16 | |

| abcr | AB362449-1 g |

3-(3-Carboethoxybenzoyl)thiophene, 97%; . |

896618-51-2 | 97% | 1g |

€954.60 | 2023-04-26 | |

| abcr | AB362449-2 g |

3-(3-Carboethoxybenzoyl)thiophene, 97%; . |

896618-51-2 | 97% | 2g |

€1400.00 | 2023-04-26 | |

| Fluorochem | 202322-5g |

3-(3-carboethoxybenzoyl)thiophene |

896618-51-2 | 97% | 5g |

£1702.00 | 2022-02-28 | |

| abcr | AB362449-1g |

3-(3-Carboethoxybenzoyl)thiophene, 97%; . |

896618-51-2 | 97% | 1g |

€953.10 | 2025-03-19 | |

| A2B Chem LLC | AD84225-2g |

3-(3-Carboethoxybenzoyl)thiophene |

896618-51-2 | 97% | 2g |

$973.00 | 2024-04-19 | |

| A2B Chem LLC | AD84225-5g |

3-(3-Carboethoxybenzoyl)thiophene |

896618-51-2 | 97% | 5g |

$1932.00 | 2024-04-19 | |

| A2B Chem LLC | AD84225-1g |

3-(3-Carboethoxybenzoyl)thiophene |

896618-51-2 | 97% | 1g |

$660.00 | 2024-04-19 |

ethyl 3-(thiophene-3-carbonyl)benzoate 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

896618-51-2 (ethyl 3-(thiophene-3-carbonyl)benzoate) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:896618-51-2)ethyl 3-(thiophene-3-carbonyl)benzoate

清らかである:99%

はかる:1g

価格 ($):465.0